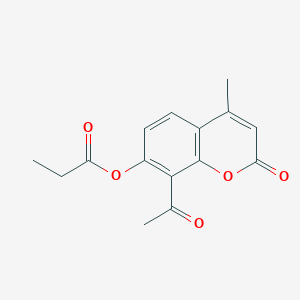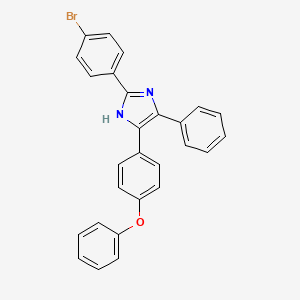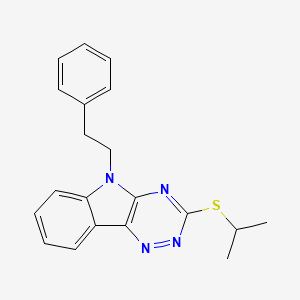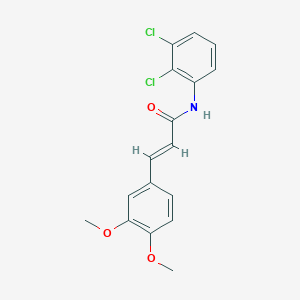
8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl propanoate is a synthetic organic compound belonging to the coumarin family Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl propanoate typically involves the reaction of 4-methyl-7-hydroxycoumarin with propanoic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization from ethanol .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted coumarin derivatives.
Applications De Recherche Scientifique
8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl propanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its anticoagulant and anticancer activities.
Industry: Utilized in the development of dyes and optical brighteners.
Mécanisme D'action
The mechanism of action of 8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl propanoate involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes such as DNA gyrase, which is crucial for bacterial DNA replication, thereby exhibiting antimicrobial activity . Additionally, its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl 2-furoate
- 8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate
Uniqueness
8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl propanoate is unique due to its specific propanoate ester group, which imparts distinct chemical properties and biological activities compared to other coumarin derivatives. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C15H14O5 |
|---|---|
Poids moléculaire |
274.27 g/mol |
Nom IUPAC |
(8-acetyl-4-methyl-2-oxochromen-7-yl) propanoate |
InChI |
InChI=1S/C15H14O5/c1-4-12(17)19-11-6-5-10-8(2)7-13(18)20-15(10)14(11)9(3)16/h5-7H,4H2,1-3H3 |
Clé InChI |
YLHGFAIOJQTGCE-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)OC1=C(C2=C(C=C1)C(=CC(=O)O2)C)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{4-[Chloro(difluoro)methoxy]phenyl}-3-[4-(pyridin-2-yl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B15009474.png)
![1-[3'-(4-bromophenyl)-3,3-bis(4-methylphenyl)-3H,3'H-spiro[2-benzothiophene-1,2'-[1,3,4]thiadiazol]-5'-yl]ethanone](/img/structure/B15009485.png)
![ethyl N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,3,3-trifluoro-2-[(phenoxyacetyl)amino]alaninate](/img/structure/B15009492.png)
![2-(6-Methoxy-1,5-dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl)ethanol](/img/structure/B15009499.png)
![2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-[2-(ethylsulfanyl)-1,3-benzothiazol-6-yl]acetamide](/img/structure/B15009500.png)
![4H-Cyclopenta[b]thiophene-3-carboxylic acid, 5,6-dihydro-2-[[2,2,2-trifluoro-1-[(1-oxopropyl)amino]-1-(trifluoromethyl)ethyl]amino]-, methyl ester](/img/structure/B15009508.png)


![2-fluoro-N-[(E)-(4-nitro-1,3-benzodioxol-5-yl)methylidene]aniline](/img/structure/B15009528.png)

methanone](/img/structure/B15009545.png)


![ethyl N-[(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)(3-methylphenyl)carbamoyl]-3,3,3-trifluoro-2-methoxyalaninate](/img/structure/B15009561.png)
